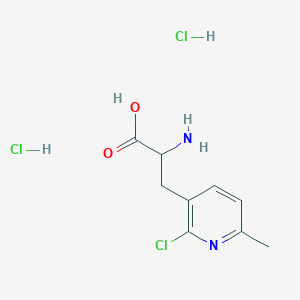

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

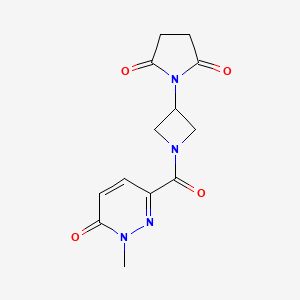

“2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular formula C9H11ClN2O2.2ClH . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 287.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2O2.2ClH/c1-5-2-3-6(8(10)12-5)4-7(11)9(13)14;;/h2-3,7H,4,11H2,1H3,(H,13,14);2*1H . This code provides a unique representation of the molecule’s structure. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its density is predicted to be approximately 1.311 g/cm3 at 20 °C under a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Medicinal Chemistry

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid; dihydrochloride plays a significant role in the field of organic synthesis and medicinal chemistry due to its structural uniqueness and reactivity. As a derivative containing both amino and carboxylic acid functional groups, it serves as a building block for the synthesis of various heterocyclic compounds. Such compounds have been extensively studied for their pharmacological activities, including anticancer, antibacterial, antifungal, and HIV-1 reverse transcriptase inhibition properties. The reactivity of the cyanopyridine scaffold, particularly the 2-oxo-3-cyanopyridine derivatives, highlights its importance as a chemical intermediate in diverse organic syntheses, enabling the development of novel therapeutic agents with enhanced efficacy and specificity (Ghosh et al., 2015).

Contribution to Amino Acid Research

The compound's relevance extends to the study of amino acids, particularly in understanding the stereochemistry of peptides and the synthesis of α-amino acids. The asymmetric synthesis of α-amino acids, utilizing Ni(II) complexes of amino acids, has been a focus of research due to its implications for peptide chemistry and drug development. Such studies contribute to our understanding of peptide conformational dynamics, offering insights into protein folding and function, and paving the way for the design of peptide-based therapeutics with improved stability and bioactivity (Aceña et al., 2014).

Environmental Impact and Water Treatment

In the context of environmental science, the reactions of chlorinated compounds with organic and inorganic constituents in water have been extensively studied. Research in this area focuses on understanding the formation of disinfection by-products (DBPs) during water treatment processes, which has implications for drinking water safety and public health. The chlorination of water, necessary for disinfection, can lead to the formation of various DBPs, some of which are nitrogenous disinfection by-products (N-DBPs) with significant health risks. Studies have assessed the precursors and formation mechanisms of N-DBPs, aiming to develop strategies to minimize their presence in drinking water. These efforts contribute to the broader goal of ensuring water quality and addressing environmental health concerns (Bond et al., 2012).

Safety and Hazards

The compound is classified under GHS07 and carries the signal word 'Warning’ . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.2ClH/c1-5-2-3-6(8(10)12-5)4-7(11)9(13)14;;/h2-3,7H,4,11H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCHSLJPZUGAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CC(C(=O)O)N)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(2-chloro-6-methylpyridin-3-yl)propanoic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2654915.png)

![4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2654921.png)

![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654934.png)

![2-Amino-6-benzyl-4-(2-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2654935.png)